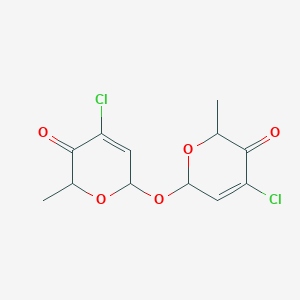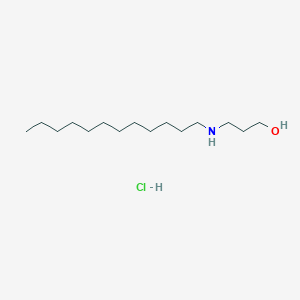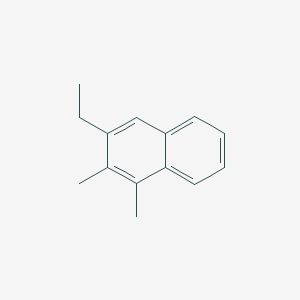
3-Ethyl-1,2-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the naphthalene ring system. Naphthalenes are known for their stability and aromatic properties, making them significant in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethylnaphthalene typically involves Friedel-Crafts alkylation reactions. This process includes the reaction of naphthalene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring, leading to the formation of dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro-naphthalenes, sulfonic acid derivatives.
Scientific Research Applications
3-Ethyl-1,2-dimethylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dimethylnaphthalene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylnaphthalene: Lacks the ethyl group, leading to different chemical and physical properties.
2,3-Dimethylnaphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Ethyl-2-methylnaphthalene: Similar but with a different position of the methyl group, influencing its chemical behavior.
Uniqueness
3-Ethyl-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where specific aromatic interactions are required.
Properties
CAS No. |
65319-44-0 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-ethyl-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-4-12-9-13-7-5-6-8-14(13)11(3)10(12)2/h5-9H,4H2,1-3H3 |
InChI Key |
IBHYXJLDLKZULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
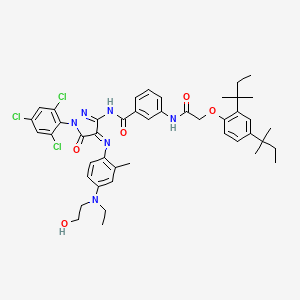
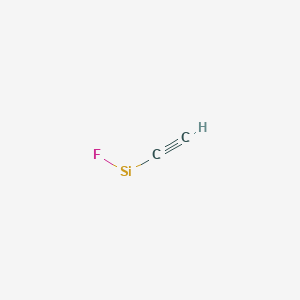
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
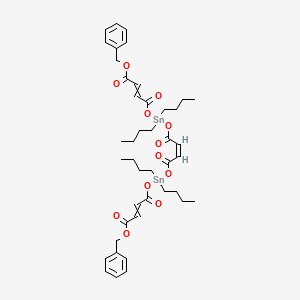
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
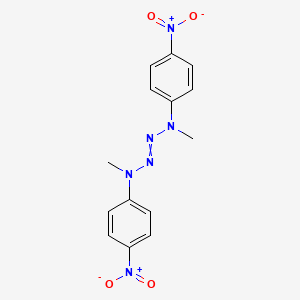
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
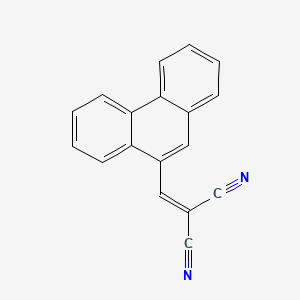
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
